3,5-Bis(2-cyanopropan-2-yl)benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(1-cyano-1-methylethyl)benzoic Acid typically involves the reaction of 3,5-dimethylbenzoic acid with cyanide sources under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The focus is on achieving high purity and yield, which is crucial for its application as a reference standard in pharmaceutical testing .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(1-cyano-1-methylethyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces substituted aromatic compounds.
Scientific Research Applications
3,5-Bis(1-cyano-1-methylethyl)benzoic Acid has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Investigated for its potential biological activities, including anticancer properties.
Industry: Utilized in the quality control of pharmaceutical products to ensure the absence of impurities.
Mechanism of Action
The mechanism of action of 3,5-Bis(1-cyano-1-methylethyl)benzoic Acid is not well-documented, but it is related to its role as an impurity in the synthesis of aromatase inhibitors. Aromatase inhibitors work by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. This inhibition reduces estrogen levels, which is beneficial in the treatment of hormone receptor-positive breast cancer .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(2-cyanopropan-2-yl)benzoic Acid: Similar in structure and function.
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Another structurally related compound.
Uniqueness
3,5-Bis(1-cyano-1-methylethyl)benzoic Acid is unique due to its specific application as an impurity standard in pharmaceutical testing. Its role in the synthesis of aromatase inhibitors also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
3,5-bis(2-cyanopropan-2-yl)benzoic acid |
InChI |
InChI=1S/C15H16N2O2/c1-14(2,8-16)11-5-10(13(18)19)6-12(7-11)15(3,4)9-17/h5-7H,1-4H3,(H,18,19) |
InChI Key |
VUATUXZRGNXRDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)C(=O)O)C(C)(C)C#N |
Origin of Product |
United States |
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